4-Methylpiperazine-2-carboxylic acid dihydrochloride

Descripción general

Descripción

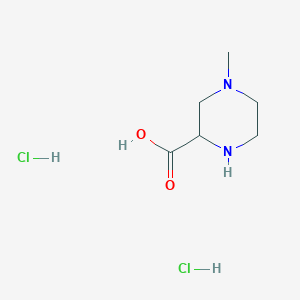

4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of microwave-assisted synthesis, which can enhance the efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve batch or continuous flow processes. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to be effective in the synthesis of monosubstituted piperazine derivatives . These methods are scalable and can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylpiperazine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

4-Methylpiperazine-2-carboxylic acid dihydrochloride is primarily utilized as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter receptors and ion channels, making it valuable in drug design and development.

Case Study:

In a study focused on developing novel antidepressants, researchers incorporated this compound into their synthetic pathways, demonstrating its efficacy in enhancing the pharmacological profiles of target molecules. The compound's ability to modulate receptor activity was critical in achieving desired therapeutic effects.

Chemical Synthesis

Building Block for Complex Molecules:

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceutical agents.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Halogens (e.g., Cl, Br) | Various derivatives |

Biochemical Research

Mechanistic Studies:

Researchers utilize this compound to investigate its biochemical interactions within biological systems. It has been shown to influence enzyme activity and stability, particularly proteases, which are crucial for various metabolic processes.

Example of Interaction:

In biochemical assays, this compound has been observed to bind with specific enzymes, altering their catalytic efficiency. Such interactions are pivotal for understanding metabolic pathways and developing enzyme inhibitors.

Polymer Science

Enhancing Material Properties:

In polymer science, this compound can be incorporated into polymer formulations to improve flexibility and durability. Its unique chemical structure allows for modifications that enhance the physical properties of polymers used in various industrial applications.

Analytical Chemistry

Quality Control Applications:

this compound is employed in analytical methods for detecting and quantifying related substances. It aids quality control processes in pharmaceutical manufacturing by ensuring the purity and consistency of products.

Mecanismo De Acción

The mechanism of action of 4-Methylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: A parent compound with a similar structure but without the methyl and carboxylic acid groups.

1,4-Di-Boc-piperazine-2-carboxylic acid: A derivative with protective Boc groups.

2-Picolinic acid: A compound with a similar carboxylic acid group but different ring structure

Uniqueness

4-Methylpiperazine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and industrial chemicals .

Actividad Biológica

4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, interactions, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

- Chemical Formula : C₆H₁₄Cl₂N₂O₂

- Molecular Weight : 195.10 g/mol

- CAS Number : 75944-99-9

This compound functions primarily through its interactions with various biological targets, including neurotransmitter receptors and ion channels. As a piperazine derivative, it may act as an agonist or antagonist depending on its target:

- Neurotransmitter Receptors : It has been shown to influence the activity of P2X4 receptors, which are involved in neuroinflammation and pain pathways .

- Ion Channels : The compound can modulate ion channel activity, impacting cellular excitability and signaling pathways.

This compound exhibits diverse biochemical properties that facilitate its interaction with enzymes and proteins:

- Enzyme Interaction : It can bind to specific enzymes, altering their catalytic efficiency, which has implications for metabolic processes.

- Cell Signaling : this compound influences key signaling pathways, potentially affecting gene expression and cellular metabolism.

Cellular Effects

The compound's effects on cellular processes are multifaceted:

- Modulation of Signaling Pathways : It can alter phosphorylation states of proteins, impacting signal transduction.

- Gene Expression Regulation : Interactions with transcription factors enable it to influence gene transcription and protein synthesis.

Case Studies

- P2X4 Receptor Antagonism :

- Anticancer Activity :

Data Tables

| Study Focus | Target Receptor | Activity Observed | IC50 (μM) |

|---|---|---|---|

| P2X4 Receptor Antagonism | P2X4R | Antagonistic effect | Varies |

| Cancer Cell Lines | MCF-7, MDA-MB-231 | Cytotoxicity | 0.87–12.91 |

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions have been assessed:

- Stability : Generally stable under standard conditions but may degrade under extreme pH or light exposure.

- Long-term Effects : Sustained modulation of enzyme activity and gene expression has been observed over extended periods in vitro.

Propiedades

IUPAC Name |

4-methylpiperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIVGAYIUBHNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696137 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75944-99-9 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.